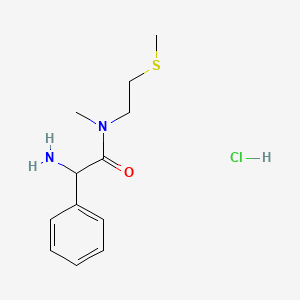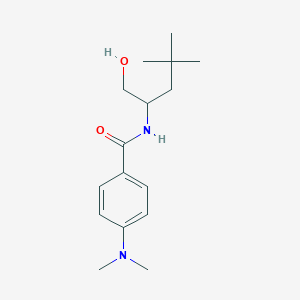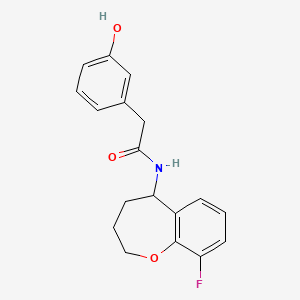
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride, also known as NSC 707911, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound 707911 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, this compound 707911 has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound 707911 has been shown to have various biochemical and physiological effects. In cancer research, this compound 707911 has been shown to induce apoptosis and inhibit the growth of tumor cells. In inflammation research, this compound 707911 has been shown to reduce the production of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using this compound 707911 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911. In cancer research, further studies are needed to determine the efficacy of this compound 707911 in combination with other chemotherapy drugs. In inflammation research, further studies are needed to determine the optimal dosage and duration of treatment with this compound 707911. Additionally, further research is needed to fully understand the mechanism of action of this compound 707911 and its potential therapeutic applications in neurological disorders.
Métodos De Síntesis
The synthesis of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 involves the reaction of 2-chloro-N-methyl-N-(2-methylsulfanylethyl)acetamide with aniline in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound 707911.
Aplicaciones Científicas De Investigación
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 707911 has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has also shown promising results, with this compound 707911 reducing the production of inflammatory cytokines. Additionally, this compound 707911 has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Propiedades
IUPAC Name |
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-14(8-9-16-2)12(15)11(13)10-6-4-3-5-7-10;/h3-7,11H,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXOBQZFVKFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)

![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)